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molecular formula C4H10N2 B1320886 Cyclobutylhydrazine CAS No. 742673-64-9

Cyclobutylhydrazine

Cat. No. B1320886
M. Wt: 86.14 g/mol
InChI Key: HQFQTTNMBUPQAY-UHFFFAOYSA-N
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Patent
US07964607B2

Procedure details

Following the procedure for the preparation of 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbonitrile but substituting 1-cyclobutylhydrazine provided the title compound. 400 MHz 1H NMR (CDCl3) δ 7.50 (s, 1H), 4.48-4.40 (m, 1H), 4.23 (m, 2H), 2.70-2.58 (m, 2H), 2.48-2.35 (m, 2H), 1.97-1.79 (m, 2H). MS: (M+H m/z 163.1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=CC=2OC)[N:5]=[CH:4][C:3]=1[C:15]#[N:16].C1(NN)CCC1>>[NH2:1][C:2]1[N:6]([CH:7]2[CH2:12][CH2:11][CH2:10]2)[N:5]=[CH:4][C:3]=1[C:15]#[N:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=NN1C1=C(C=CC=C1)OC)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=NN1C1CCC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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